2-(异丙硫基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

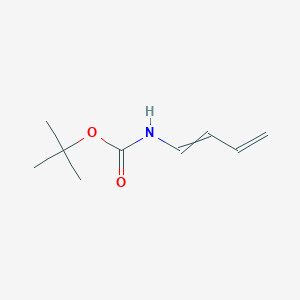

The synthesis of benzimidazole derivatives involves various strategies, including the reaction of 1,2-diaminobenzimidazole with carbon disulfide to produce triazolobenzimidazole derivatives, a process that can be further modified to introduce isopropylthio groups. The synthesized compounds are often evaluated for their biological activities, demonstrating the versatility of benzimidazole synthesis methods (Mohamed et al., 2006).

Molecular Structure Analysis

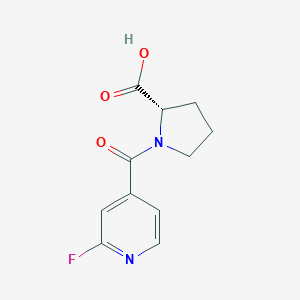

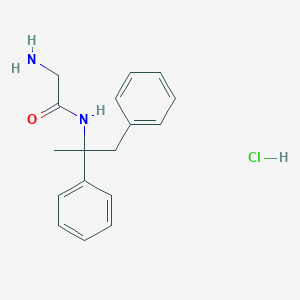

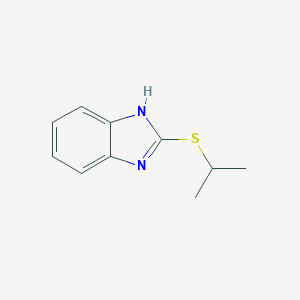

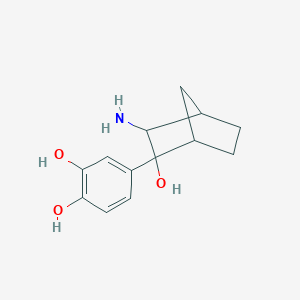

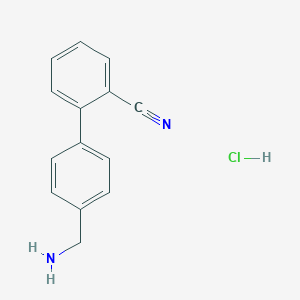

The molecular structure of benzimidazole derivatives, including 2-(Isopropylthio)-1H-benzimidazole, is characterized by the presence of a benzimidazole core with various substituents influencing their chemical and physical properties. The structure-activity relationship studies often highlight the impact of these substituents on the compound's biological efficacy (Kühler et al., 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, including alkylation, acylation, and sulfonation, to yield various functionalized compounds. These reactions are crucial for modifying the chemical properties of the benzimidazole core, enhancing its biological activities or tailoring it for specific applications. The reactivity of the benzimidazole ring towards different reagents plays a significant role in the diversity of compounds synthesized from this heterocycle (Crooks et al., 1979).

科学研究应用

-

Scientific Field: Biomedical Research

- Application : The compound “Streptococcus pyogenes-derived recombinant bacterial collagen-like proteins (CLPs)” is used as a potential biomaterial for biomedical research and applications .

- Methods of Application : These proteins can be readily produced in E. coli, purified using affinity chromatography, and subsequently isolated after cleavage of the affinity tag . An alternative method to isolate CL domains containing Gly→X mutations utilizes a TEV protease cleavage site .

- Results : Protein expression and purification conditions were optimized for designed protein constructs to achieve high yield and purity . Enzymatic digestion assays demonstrated that CL domains from wild-type CLPs could be isolated by digestion with either trypsin or TEV protease .

-

Scientific Field: Molecular Biology

- Application : “Isopropyl β-D-1-thiogalactopyranoside (IPTG)” is a molecular biology reagent used to induce protein expression where the gene is under the control of the lac operator .

- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .

- Results : Unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

-

Scientific Field: Microbiology

- Application : Isopropyl β-D-1-thiogalactopyranoside (IPTG) is used in microbiology as a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon .

- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .

- Results : The sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

-

Scientific Field: Industrial Microbiology and Biotechnology

- Application : IPTG transport across the cytoplasmic membrane of Escherichia coli is a rate limiting step in the induction of recombinant protein expression .

- Methods of Application : An in-silico mathematical model established that uptake of IPTG across the cytoplasmic membrane of E. coli by simple diffusion was negligible .

- Results : Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression .

-

Scientific Field: Molecular Biology

- Application : Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent. This compound is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon .

- Methods of Application : IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner, thereby allowing the transcription of genes in the lac operon .

- Results : The sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

-

Scientific Field: Industrial Microbiology and Biotechnology

- Application : IPTG transport across the cytoplasmic membrane of Escherichia coli is a rate limiting step in the induction of recombinant protein expression .

- Methods of Application : An in-silico mathematical model established that uptake of IPTG across the cytoplasmic membrane of E. coli by simple diffusion was negligible .

- Results : Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression .

安全和危害

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes precautions to be taken while handling the compound.

未来方向

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.

属性

IUPAC Name |

2-propan-2-ylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAKQCSXVMTUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364225 |

Source

|

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylthio)-1H-benzimidazole | |

CAS RN |

124530-70-7 |

Source

|

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)